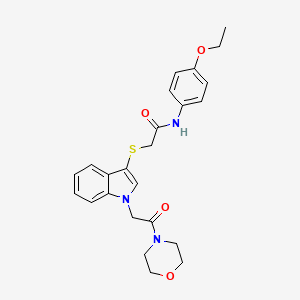![molecular formula C8H12Cl2O4S4 B2615754 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide CAS No. 112161-67-8](/img/structure/B2615754.png)
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: is a complex organosulfur compound characterized by the presence of multiple sulfur atoms and chlorine substituents This compound is notable for its unique structural features, including a disulfide linkage and two thiolane rings, each bearing a chlorine atom and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur dichloride under controlled conditions.
Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Disulfide Linkage: The disulfide linkage is introduced by reacting the intermediate compound with a disulfide-forming reagent, such as sulfur monochloride or disulfur dichloride.
Chlorination: The final step involves the chlorination of the thiolane rings to introduce the chlorine substituents. This can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups or to form sulfoxides.
Reduction: Reduction reactions can break the disulfide linkage, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfoxides or additional sulfone groups.
Reduction: Thiol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide exerts its effects involves interactions with sulfur-containing biomolecules. The disulfide linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. This compound may also interact with cellular thiols, affecting redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxythiolane 1,1-dioxide: Similar structure but lacks the disulfide linkage.
4-Chloro-1,1-dioxothiolan-3-ol: Contains a single thiolane ring with a sulfone group and a chlorine substituent.
3-Chloro-4-nitrothiolane 1,1-dioxide: Similar structure with a nitro group instead of a disulfide linkage.
Uniqueness
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activity. The presence of two sulfone groups also enhances its chemical reactivity and stability compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTDXYWZVGSPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SSC2CS(=O)(=O)CC2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


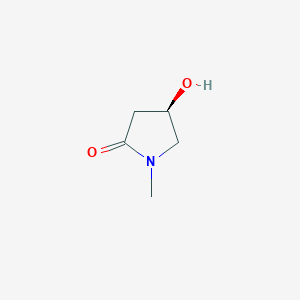
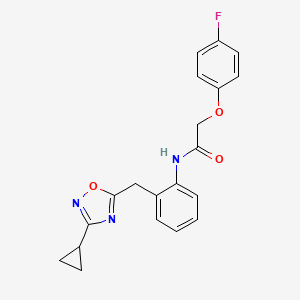
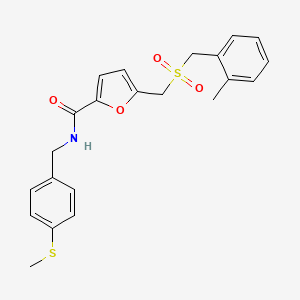
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)
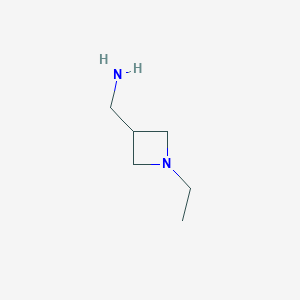
![2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2615685.png)
![4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B2615686.png)
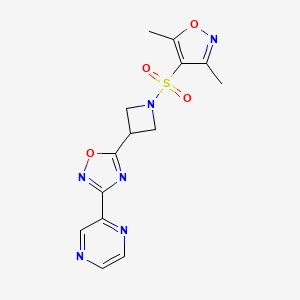
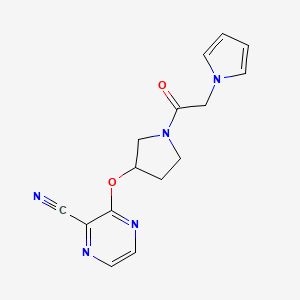
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2615691.png)
